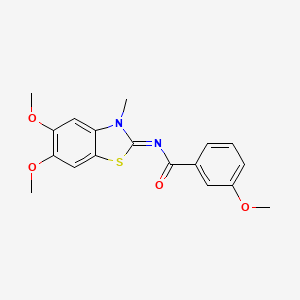

N-(5,6-二甲氧基-3-甲基-1,3-苯并噻唑-2-亚甲基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as DM-BTA-1, is a small molecule that has been studied for its potential use in cancer treatment. Its unique structure and mechanism of action make it a promising candidate for further research.

科学研究应用

抗菌应用: Desai、Rajpara 和 Joshi(2013 年)进行的一项研究合成了一系列与 N-(5,6-二甲氧基-3-甲基-1,3-苯并噻唑-2-亚甲基)-3-甲氧基苯甲酰胺在结构上相关的化合物。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的体外抗菌活性,并对几种真菌菌株具有抑制作用。这表明在治疗微生物疾病,特别是细菌和真菌感染方面具有潜在用途 (Desai, Rajpara, & Joshi, 2013).

癌症治疗应用:Pişkin、Canpolat 和 Öztürk(2020 年)的一项研究开发了具有高单线态氧量子产率的新型锌酞菁化合物,用含有席夫碱的新型苯磺酰胺衍生物基团取代。该化合物显示出用于光动力治疗应用的有希望的特性,这可能是癌症治疗的重要途径 (Pişkin, Canpolat, & Öztürk, 2020).

材料科学和太阳能电池:Kim 等人(2010 年)设计了功能化的不对称苯并噻唑花菁有机敏化剂,与所讨论的化合物密切相关。这些化合物被开发为在红外/近红外波长区域表现出强烈且更宽的吸收带,使其适用于固态染料敏化太阳能电池 (SS-DSSC) (Kim et al., 2010).

神经药理学特性:Högberg 等人(1990 年)合成了与 N-(5,6-二甲氧基-3-甲基-1,3-苯并噻唑-2-亚甲基)-3-甲氧基苯甲酰胺在结构上相似的化合物。这些化合物显示出作为抗精神病药的潜力,优先抑制多动,表明在神经药理学中可能的应用 (Högberg et al., 1990).

阿尔茨海默病成像应用:Gao、Wang 和 Zheng(2018 年)合成了碳 11 标记的 CK1 抑制剂,以用作阿尔茨海默病成像的 PET 放射性示踪剂。这些化合物在结构上相关,并展示了类似化合物在神经退行性疾病研究中的潜在应用 (Gao, Wang, & Zheng, 2018).

医学影像前体的合成:Jing(2004 年)报道了 Fallypride(一种 PET 成像剂)的前体化合物的合成。这证明了类似化合物在医学影像诊断工具开发中的相关性 (Jing, 2004).

作用机制

Target of Action

CCG-342920, also known as N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide, is a specific inhibitor of the Rho/MKL1/SRF signaling pathway . This pathway has been implicated in both cancer and fibrosis .

Mode of Action

CCG-342920 acts at or downstream of MLK1 (Mixed Lineage Kinase 1) and upstream of SRF (Serum Response Factor), thereby inhibiting the Rho/MKL1/SRF-mediated gene transcription . This interaction with its targets leads to changes in the cellular processes controlled by this pathway.

Biochemical Pathways

The Rho/MKL1/SRF signaling pathway plays a crucial role in cell growth, survival, and migration. By inhibiting this pathway, CCG-342920 can affect these cellular processes, potentially leading to the inhibition of cancer cell growth and metastasis .

Result of Action

CCG-342920 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

属性

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-6-5-7-12(8-11)22-2/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIAWAQCKGWUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)

![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)

![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine](/img/structure/B2419618.png)

![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)

![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)

![1-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)